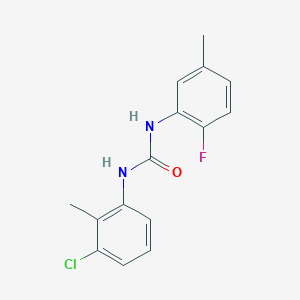
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are involved in the inflammatory response and tumor growth. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2, resulting in a decrease in inflammation. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea in lab experiments is its high potency and selectivity, which allows for the specific targeting of certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use as a pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea and its potential side effects.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine and 2-fluoro-5-methylphenylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been studied for its potential use in agriculture as a pesticide.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-6-7-12(17)14(8-9)19-15(20)18-13-5-3-4-11(16)10(13)2/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFSDADGTVUJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

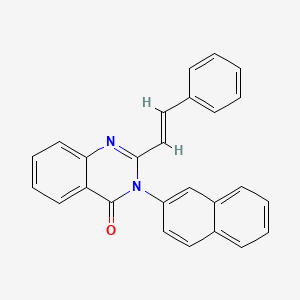

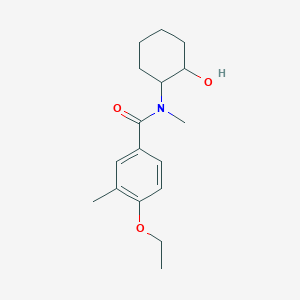
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
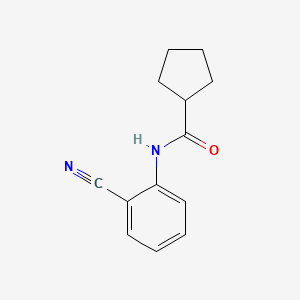
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
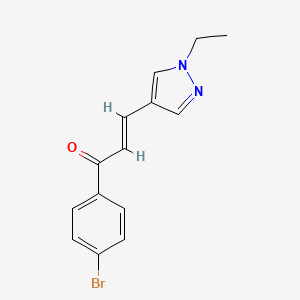
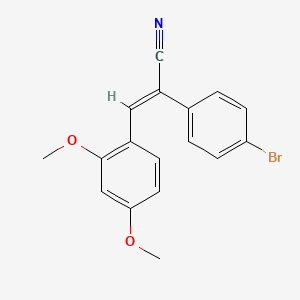
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)